molecular formula C8H12O2S B13950731 4-(Thiophen-3-yl)butane-1,3-diol

4-(Thiophen-3-yl)butane-1,3-diol

Cat. No.: B13950731
M. Wt: 172.25 g/mol
InChI Key: FAKWXOUVZONICU-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)butane-1,3-diol is a secondary alcohol featuring a thiophene ring substituted at the 3-position of a butane-1,3-diol backbone. The compound’s synthesis might involve catalytic asymmetric methods (as seen in –2) or aldehyde-phenol condensation reactions ().

Properties

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

4-thiophen-3-ylbutane-1,3-diol

InChI

InChI=1S/C8H12O2S/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6,8-10H,1,3,5H2

InChI Key

FAKWXOUVZONICU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(CCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)butane-1,3-diol typically involves the introduction of the thiophene ring to a butane-1,3-diol backbone. One common method is the condensation reaction between thiophene derivatives and butane-1,3-diol under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds, can be adapted to synthesize thiophene-containing diols .

Industrial Production Methods

Industrial production of 4-(Thiophen-3-yl)butane-1,3-diol may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as potassium carbonate or DABCO (1,4-diazabicyclo[2.2.2]octane) can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)butane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiophen-3-yl)butane-1,3-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)butane-1,3-diol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The butane-1,3-diol scaffold is versatile, with substituents dictating properties and applications:

Compound Name (Example) Substituents Key Features Source/Application Reference
4-(Thiophen-3-yl)butane-1,3-diol Thiophen-3-yl Hypothetical: Electron-rich sulfur ring may enhance metal coordination. Synthetic (inferred) -
1-(4-Hydroxy-3-methoxyphenyl)-... Phenolic, methoxy, hydroxypropyl Plant-derived; potential antioxidant or anti-inflammatory activity. Phellodendron amurense ()
4-((4-(Isopentyloxy)phenyl)diazenyl)... Azo, isopentyloxy Synthetic; potent antimicrobial (Gram-positive bacteria). Antimicrobial agents ()
4,4,4-Trifluoro-2-pentyl... Fluorinated alkyl High electronegativity; likely improved metabolic stability. Industrial polymers ()
syn-2-(Benzylamino)-3-phenylbutane-1,3-diol Benzylamino, phenyl Chiral synthesis; potential pharmaceutical intermediate. Asymmetric catalysis ()

Key Observations :

  • Thiophene vs.
  • Fluorinated Derivatives : Fluorine substituents () enhance lipophilicity and stability, contrasting with polar hydroxyl groups in plant-derived diols ().

Physicochemical Properties

  • Solubility : Polar substitutions (e.g., hydroxyl, methoxy) enhance water solubility (–10), whereas fluorinated or aromatic groups increase lipophilicity ().
  • Optical Purity : Chiral diols (e.g., 4ac in –2) show >99% enantiomeric excess via HPLC, critical for pharmaceutical efficacy .

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